(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate
Description
(E)-Ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a synthetic organic compound featuring a furan core substituted with a propenone moiety bearing cyano and 4-methoxyphenylamino groups, coupled to an ethyl benzoate ester. This structure integrates multiple functional groups: the electron-withdrawing cyano group, the hydrogen-bond-capable 4-methoxyphenylamino substituent, and the hydrophobic benzoate ester. Its stereochemistry (E-configuration) is critical for molecular interactions, as isomerism often governs binding affinity and selectivity .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-3-30-24(28)17-6-4-16(5-7-17)22-13-12-21(31-22)14-18(15-25)23(27)26-19-8-10-20(29-2)11-9-19/h4-14H,3H2,1-2H3,(H,26,27)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBJMXWFSXCZRA-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate, a complex organic compound, has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyano group, furan ring, and methoxyphenyl moiety. The molecular formula is with a molecular weight of approximately 365.38 g/mol. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
1. Enzyme Inhibition
- The compound exhibits significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, certain derivatives have shown IC50 values in the nanomolar range against AChE, indicating potent inhibitory effects .
2. Molecular Docking Studies
- Molecular docking studies have illustrated that this compound can effectively bind to the active sites of target enzymes, enhancing its potential as a therapeutic agent. The binding interactions involve hydrophobic contacts and hydrogen bonding, which stabilize the enzyme-inhibitor complex .
Biological Activity and Pharmacological Properties
The biological activities of this compound can be summarized as follows:
| Activity | Description | IC50 Values |
|---|---|---|
| AChE Inhibition | Potent inhibitor, potentially useful in Alzheimer's treatment | < 10 µM |
| BuChE Inhibition | Selective inhibition, relevant for neurodegenerative diseases | 46.42 µM |
| Antioxidant Activity | Reduces oxidative stress in cellular models | Varies by concentration |
| Antimicrobial Activity | Exhibits activity against various bacterial strains | MIC values between 3.12 - 12.5 µg/mL |
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
Case Study 1: Neuroprotective Effects
In a study assessing neuroprotective effects, derivatives of this compound were administered to models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improvement in cognitive function metrics compared to controls .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with MIC values comparable to standard antibiotics, suggesting potential as an antimicrobial agent .
Scientific Research Applications
Molecular Interactions and Crystal Packing
Research into structurally related compounds has demonstrated that non-traditional bonding interactions, such as N⋯π and O⋯π interactions, play a crucial role in determining the crystal packing and molecular assembly of ethyl cyano derivatives. These interactions contribute to specific geometric arrangements in crystalline states, which can be exploited for designing materials with tailored physical properties. For instance, studies have shown that these interactions can influence the stability and solubility of compounds in various solvents, impacting their utility in different applications .
Synthesis and Functionalization
The structure of (E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate facilitates its use in the synthesis of highly functionalized polyheterocyclic compounds. Recent advancements in photoinduced direct oxidative annulation techniques have allowed for the creation of complex molecules without the need for transition metals or oxidants. This method not only enhances the efficiency of chemical reactions but also aligns with sustainable chemistry practices by reducing environmental impact.
Green Chemistry Applications
The compound's versatility extends to green chemistry, particularly in developing metal-free synthetic methods for polysubstituted pyrroles. Utilizing water as a solvent and surfactants to enhance reaction efficiency exemplifies how this compound can contribute to environmentally friendly synthetic methodologies. These approaches minimize toxic waste and improve overall reaction conditions, aligning with the principles of green chemistry.
Optical and Nonlinear Properties
Research involving Schiff base compounds derived from related structures has revealed interesting optical and nonlinear refractive properties. These findings suggest potential applications in advanced materials science, particularly for optical limiting applications. The unique electronic properties conferred by the compound's structure may lead to innovations in photonic devices and materials designed for light manipulation .
Biochemical Pathways
The ability of boronic esters to facilitate carbon–carbon bond formation can lead to significant alterations in molecular structures and cellular processes. Such transformations are essential for developing new therapeutic agents targeting various diseases, including cancer and diabetes . However, it is noted that boronic esters exhibit only marginal stability in aqueous environments, which may influence their pharmacokinetics and bioavailability .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Molecular Interactions | Study of N⋯π and O⋯π interactions influencing crystal packing and material properties. |
| Synthesis | Use in photoinduced oxidative annulation for creating complex molecules sustainably. |
| Green Chemistry | Development of metal-free synthetic methods utilizing water as a solvent for improved efficiency. |
| Optical Properties | Investigation into nonlinear refractive properties for photonic applications. |
| Pharmacological Insights | Role as a boronic ester in drug design; involvement in carbon–carbon bond formation mechanisms. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural complexity invites comparisons with furan-based derivatives and benzoate esters. Below is a detailed analysis:
Structural Analogues
Methyl 3-(4-2-((3-(5-Formylfuran-2-yl)prop-2-yn-1-yl)amino)-2-oxoethoxy)phenyl)propanoate (5s) Key Differences:
- Replaces the cyano and 4-methoxyphenylamino groups with a formyl group and propynylamino linker.
- Lacks the benzoate ester, instead featuring a methyl propanoate chain. Functional Implications: The formyl group enhances electrophilicity, favoring nucleophilic addition reactions, whereas the cyano group in the target compound may stabilize resonance structures, affecting electronic properties .
MFR-a Cofactor (Methanofuran) Key Differences:
- Contains a polyglutamate chain instead of a benzoate ester.
- Features a formylated furan critical for one-carbon metabolism in methanogens. Functional Implications: The benzoate ester in the target compound likely improves membrane permeability compared to MFR-a’s polar glutamates, which are optimized for enzymatic cofactor roles .
Catechins (e.g., Epigallocatechin Gallate, EGCG)
- Key Differences :
- Polyphenolic structure with gallate esters vs. furan-propenone-benzoate architecture. Functional Implications: Catechins exhibit antioxidant activity via phenolic hydroxyls, whereas the target compound’s cyano and amino groups may enable metal coordination or covalent binding to biological targets .
Physicochemical and Electronic Properties
A comparative analysis of key properties is summarized in Table 1:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
